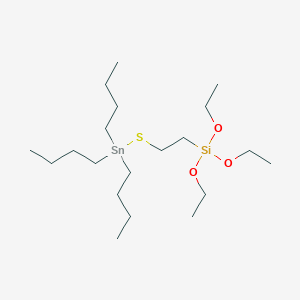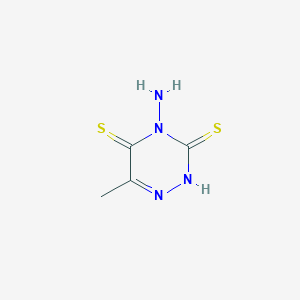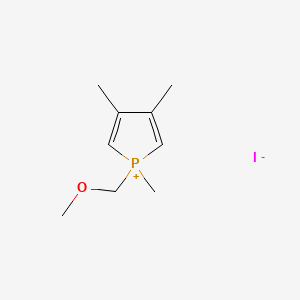
Nitric acid--N-(N'-tetradecylcarbamimidoyl)urea (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a complex chemical compound that combines the properties of nitric acid and N-(N’-tetradecylcarbamimidoyl)urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) involves the reaction of nitric acid with N-(N’-tetradecylcarbamimidoyl)urea. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors. The process would require stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) has several scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and potential as a precursor for synthesizing other compounds.
Biology: In biological research, the compound may be used to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals or therapeutic agents.
Industry: Industrial applications of the compound include its use in manufacturing processes, where it may serve as a catalyst or reactant in producing various products.
Mechanism of Action
The mechanism by which Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) exerts its effects involves interactions with molecular targets and pathways within chemical or biological systems The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) include other derivatives of nitric acid and urea, such as:
- Nitric acid–N-(N’-dodecylcarbamimidoyl)urea
- Nitric acid–N-(N’-hexadecylcarbamimidoyl)urea
- Nitric acid–N-(N’-octadecylcarbamimidoyl)urea
Uniqueness
The uniqueness of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Conclusion
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for studying various chemical and biological processes
Properties
CAS No. |
60852-68-8 |
|---|---|
Molecular Formula |
C16H35N5O4 |
Molecular Weight |
361.48 g/mol |
IUPAC Name |
nitric acid;(N'-tetradecylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H34N4O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)20-16(18)21;2-1(3)4/h2-14H2,1H3,(H5,17,18,19,20,21);(H,2,3,4) |
InChI Key |
VEFPCNXYYMKXJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(N)NC(=O)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


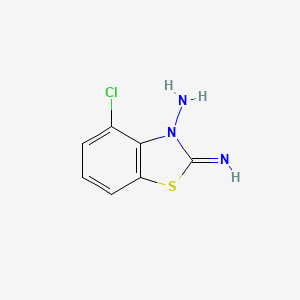

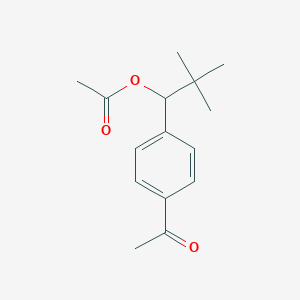
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
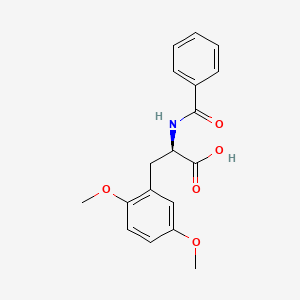
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
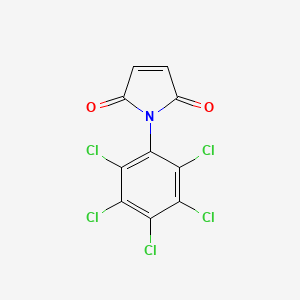
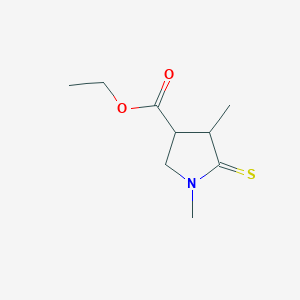
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
